Tafluprost ethyl ester Tafluprost ethyl ester Analogs of prostaglandin F2α (PGF2α), which act primarily at the FP receptor, have been approved for the treatment of glaucoma. Tafluprost (free acid) is a PGF2α analog which acts as a potent FP receptor agonist (Ki = 0.4 nM). Tafluprost ethyl ester is a form of tafluprost which may have increased lipid solubility compared to the free acid. In addition, the ethyl ester form may demonstrate improved uptake into tissues and thus lower the effective concentration.
Brand Name: Vulcanchem
CAS No.: 209860-89-9
VCID: VC21184578
InChI: InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1
SMILES: CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O
Molecular Formula: C24H32F2O5
Molecular Weight: 438.5 g/mol

Tafluprost ethyl ester

CAS No.: 209860-89-9

Cat. No.: VC21184578

Molecular Formula: C24H32F2O5

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Tafluprost ethyl ester - 209860-89-9

Specification

Description Analogs of prostaglandin F2α (PGF2α), which act primarily at the FP receptor, have been approved for the treatment of glaucoma. Tafluprost (free acid) is a PGF2α analog which acts as a potent FP receptor agonist (Ki = 0.4 nM). Tafluprost ethyl ester is a form of tafluprost which may have increased lipid solubility compared to the free acid. In addition, the ethyl ester form may demonstrate improved uptake into tissues and thus lower the effective concentration.
CAS No. 209860-89-9
Molecular Formula C24H32F2O5
Molecular Weight 438.5 g/mol
IUPAC Name ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1
Standard InChI Key SPWJIEVPQKMQPO-MSHHKXPZSA-N
Isomeric SMILES CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O
SMILES CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O
Canonical SMILES CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator